2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid
Overview
Description
“2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid” is a chemical compound with the CAS Number: 852181-03-4 . It has a molecular weight of 205.01 . This compound is a solid under normal conditions .
Synthesis Analysis
Imidazoles, including “2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid”, can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular structure of “2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid” can be represented by the linear formula: C5H5BrN2O2 . The InChI Code for this compound is 1S/C5H5BrN2O2/c1-8-2-3 (4 (9)10)7-5 (8)6/h2H,1H3, (H,9,10) .Physical And Chemical Properties Analysis
“2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid” is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Functionalization
- 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid and its derivatives are involved in various synthesis and functionalization processes. For instance, the synthesis of 2-substituted t-butyl 1-methyl-1H-imidazole-5-carboxylates involves the use of t-butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (Collman, Zhong, & Boulatov, 2000). Similarly, the alkylation of imidazole-4(5)-carboxylic acid derivatives utilizes bromoacetic acid and its methyl ester (Dumpis, Alekseeva, Litasova, & Piotrovskii, 2003).
Chemical Structure and Properties
- Research on the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid, which crystallizes as a dihydrate. This study helps in understanding the planar molecular structure and hydrogen bonding network (Wu, Liu, & Ng, 2005).
Synthesis of Imidazole Derivatives
- The synthesis of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds is another application. These compounds show potential in binding affinity to specific receptors (Yanagisawa et al., 1996).
Process Intensification in Synthesis
- The compound is used in the continuous flow synthesis of 1H-4-substituted imidazoles, which are key building blocks in the synthesis of significant inhibitors (Carneiro, Gutmann, Souza, & Kappe, 2015).
Bromination Reactions
- A study on the conversion of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide highlights the use of this compound in bromination reactions (Lobana, Sultana, & Butcher, 2011).
Coordination Polymers
- 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid and its derivatives are instrumental in the synthesis of coordination polymers based on bis-imidazole and aromatic carboxylate ligands (Lv, Zhang, Zhao, & Wu, 2016).
Antidepressant Activity
- Synthesis of salts and derivatives of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid reveals its potential in evaluating antidepressant activities (Khaliullin, Nikitina, Valieva, Miftakhova, Khalilov, & Mescheryakova, 2017).
Safety And Hazards
Future Directions
Imidazole derivatives, including “2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid”, have a broad range of applications in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
properties
IUPAC Name |
2-bromo-1-methylimidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-8-2-3(4(9)10)7-5(8)6/h2H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHJNZNZJCTGGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201243554 | |
Record name | 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201243554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid | |
CAS RN |
852181-03-4 | |
Record name | 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852181-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201243554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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